4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride
Description
4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride (CAS: 1609409-04-2) is an organic compound with the molecular formula C₁₂H₁₃ClN₂O₂ and a molecular weight of 252.70 g/mol . Key properties include:
- Storage: Inert atmosphere at room temperature.
- Hazard Profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
This compound is often used as an intermediate in drug development, particularly in synthesizing molecules with imidazole-containing pharmacophores.
Properties
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14;/h1-6,9-10H,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYKXDHAQCEAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is synthesized through a cyclization reaction involving a precursor such as glyoxal, formaldehyde, and ammonia or primary amines.
Ethoxylation: The imidazole derivative is then reacted with an ethoxy group, often using ethyl bromide or ethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Aldehyde Formation: The ethoxylated imidazole is then subjected to formylation to introduce the aldehyde group. This can be achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of a corresponding alcohol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
Oxidation: 4-[2-(1H-Imidazol-1-yl)ethoxy]benzoic acid.
Reduction: 4-[2-(1H-Imidazol-1-yl)ethoxy]benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride
CAS : 74226-22-5 | Molecular Formula : C₁₂H₁₃ClN₂O₃ | Molecular Weight : 268.70 g/mol .
Key Differences :
- Functional Group : The benzaldehyde group in the parent compound is replaced by a benzoic acid moiety.
- Applications : Marketed as Dazoxiben hydrochloride , a thromboxane synthase inhibitor used to prevent platelet aggregation .
- Storage : Requires refrigeration (2–8°C), indicating lower thermal stability compared to the benzaldehyde derivative .
- Pharmacological Role : The carboxylic acid group enhances hydrogen-bonding capacity, influencing target binding and solubility.
1H-Imidazol-2-ylmethanol Hydrochloride
CAS : 116177-22-1 | Molecular Formula : C₄H₆N₂O·HCl | Molecular Weight : 134.56 g/mol .
Key Differences :
- Structural Simplicity : Lacks the ethoxybenzaldehyde backbone, reducing complexity and molecular weight.
- Physical Properties : Melting point of 118–120°C, suggesting higher crystallinity compared to the benzaldehyde analog .
- Utility : Primarily serves as a building block for simpler imidazole derivatives.
Itopride Hydrochloride and Pacritinib Derivatives
- Itopride Hydrochloride: Features a dimethylaminoethoxy group instead of imidazole. Synthesized via substitution of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride, followed by sequential reactions .
- Pacritinib Intermediate : Contains a pyrrolidinyl ethoxy group, synthesized via substitution with 1-(2-chloroethyl)pyrrolidine hydrochloride .
Key Contrast : The imidazole group in the parent compound offers distinct electronic and steric effects, influencing receptor affinity and metabolic stability compared to aliphatic amines.
Data Table: Comparative Analysis
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Storage Conditions | Primary Application |
|---|---|---|---|---|---|---|
| 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde HCl | 1609409-04-2 | C₁₂H₁₃ClN₂O₂ | 252.70 | Aldehyde | Inert atmosphere, RT | Synthetic intermediate |
| 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid HCl | 74226-22-5 | C₁₂H₁₃ClN₂O₃ | 268.70 | Carboxylic acid | 2–8°C | Thromboxane synthase inhibitor |
| 1H-Imidazol-2-ylmethanol HCl | 116177-22-1 | C₄H₆N₂O·HCl | 134.56 | Alcohol | Not specified | Building block |
| Itopride Hydrochloride | 122898-67-3 | C₂₀H₂₆ClN₃O₄ | 415.90 | Dimethylaminoethoxy | Not specified | Prokinetic agent |
Biological Activity
4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride (CAS Number: 1609409-04-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula : C12H13ClN2O2
Molecular Weight : 252.70 g/mol
Purity : ≥95%
Storage Conditions : Ambient temperature under inert atmosphere.
Structural Characteristics
The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design. The ethoxy group enhances solubility and bioavailability, making it a suitable candidate for pharmacological applications.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with imidazole structures are known to possess antifungal and antibacterial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
- Anticancer Properties : Analogues of this compound have shown potential in inhibiting cancer cell proliferation by interfering with microtubule dynamics, similar to colchicine and its derivatives .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Efficacy :
- Neuroprotective Effects :
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for 4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride?
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 4-hydroxybenzaldehyde with 1-(2-chloroethyl)imidazole in the presence of a base (e.g., K₂CO₃) to form the ether linkage. Subsequent purification via recrystallization or column chromatography yields the hydrochloride salt. This method parallels protocols used for structurally related benzaldehyde derivatives, such as Pacritinib intermediates, where ethoxy-linked aromatic aldehydes are key precursors .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the imidazole-ethoxy linkage and aldehyde proton (δ ~10 ppm).
- X-ray Crystallography : For unambiguous structural determination, particularly to resolve torsional angles in the ethoxy chain and imidazole plane (e.g., dihedral angles of ~5°–10° observed in analogs) .
- HPLC and FTIR : To assess purity (>95%) and functional groups (C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : For molecular weight validation (theoretical m/z for C₁₂H₁₃ClN₂O₂: 264.07) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables to optimize include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.
- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation rates .
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) minimizes impurities. Yields >70% are achievable with rigorous optimization .
Q. How should researchers address contradictions in spectroscopic data during structural analysis?
Discrepancies (e.g., unexpected NMR splitting or IR shifts) require:
- Multi-Technique Cross-Validation : Combine NMR, X-ray, and MS data to resolve ambiguities.
- Dynamic Effects Analysis : Consider rotational barriers in the ethoxy chain, which may cause variable NMR signals at room temperature .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict spectral profiles and validate experimental results .
Q. What challenges arise in designing biological assays for this compound?
Key challenges include:
- Solubility : The hydrochloride salt improves aqueous solubility, but aggregation in physiological buffers may require co-solvents (e.g., DMSO ≤0.1%).
- Stability : The aldehyde group may oxidize; stability studies under assay conditions (pH 7.4, 37°C) are critical.
- Target Specificity : Imidazole derivatives often interact with metalloenzymes or histamine receptors, necessitating counter-screens to rule off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
